molecular formula C4H12ClNO B12662038 tetramethylazanium;hypochlorite CAS No. 736179-59-2

tetramethylazanium;hypochlorite

Cat. No.: B12662038
CAS No.: 736179-59-2
M. Wt: 125.60 g/mol
InChI Key: GVXNBUDRLXVUCE-UHFFFAOYSA-N
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Description

Tetramethylazanium hypochlorite, with the chemical formula (CH₃)₄NClO, is a quaternary ammonium salt comprising a tetramethylazanium cation ([N(CH₃)₄]⁺) and a hypochlorite anion (ClO⁻). It belongs to a class of compounds where organic cations are paired with inorganic anions, often exhibiting unique physicochemical properties. The tetramethylazanium cation is well-documented in related salts such as tetramethylammonium chloride (TMAC, (CH₃)₄NCl) and tetramethylammonium perchlorate (CH₃)₄NClO₄ . Hypochlorite, a weak base and strong oxidizer, is commonly encountered in sodium hypochlorite (NaClO), a staple in disinfection and wound care .

Properties

CAS No.

736179-59-2

Molecular Formula

C4H12ClNO

Molecular Weight

125.60 g/mol

IUPAC Name

tetramethylazanium;hypochlorite

InChI

InChI=1S/C4H12N.ClO/c1-5(2,3)4;1-2/h1-4H3;/q+1;-1

InChI Key

GVXNBUDRLXVUCE-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C.[O-]Cl

Origin of Product

United States

Preparation Methods

Tetramethylammonium hypochlorite can be synthesized from tetramethylammonium hydroxide. The preparation involves the injection of chlorine gas into a solution of tetramethylammonium hydroxide, resulting in the formation of tetramethylammonium hypochlorite . This method is straightforward and does not require additional phase-transfer reagents, making it efficient for laboratory-scale synthesis.

Chemical Reactions Analysis

Scientific Research Applications

Tetramethylammonium hypochlorite has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetramethylammonium hypochlorite involves its oxidative properties. The hypochlorite anion acts as an oxidizing agent, facilitating the cleavage of C–C bonds in organic molecules. This process involves the formation of alkoxy radicals, which are highly reactive species that promote the cleavage of C–C bonds through β-scission reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tetramethylazanium hypochlorite with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Solubility Stability Key Applications
Tetramethylazanium hypochlorite (CH₃)₄NClO 139.56 High in water Moderate (sensitive to heat/light) Potential disinfectant, research
Sodium hypochlorite NaClO 74.44 High in water Low (decomposes to Cl⁻, O₂) Disinfection, bleaching
Tetramethylammonium chloride (CH₃)₄NCl 109.60 High in water High Phase-transfer catalyst, organic synthesis
Benzalkonium chloride C₁₂H₂₅ClN 339.99 Soluble in water High Surfactant, disinfectant

Key Observations :

  • Stability : Hypochlorite salts are inherently less stable than their chloride counterparts due to the oxidizing nature of ClO⁻. Sodium hypochlorite decomposes readily, releasing chlorine gas under acidic conditions . Tetramethylazanium hypochlorite may exhibit similar instability, compounded by the hygroscopic nature of quaternary ammonium cations .

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